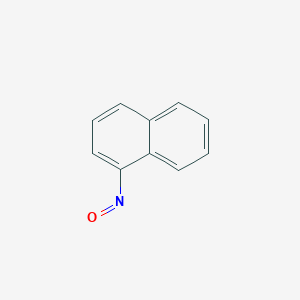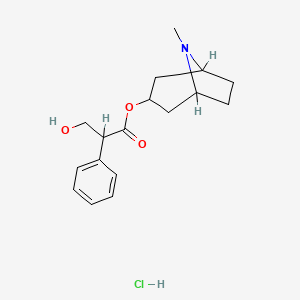
N-(4-methoxyphenyl)carbamic acid (9-fluorenylideneamino) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)carbamic acid (9-fluorenylideneamino) ester is a member of fluorenes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Applications
Blue-Light-Emitting Polymers : Wong et al. (2005) synthesized soluble copolymers combining fluorene and carbazole derivatives, demonstrating their potential in blue-light-emitting applications. The study found significant shifts in absorption and photoluminescence peaks, indicating potential utility in electronic and photonic devices (Wong et al., 2005).
Safety-Catch Nitrogen Protecting Group : Surprenant and Lubell (2006) developed the 9-(4-bromophenyl)-9-fluorenyl group as a novel safety-catch amine protection mechanism. This group was shown to be stable under acidic conditions and could be effectively activated and removed under mild conditions, highlighting its utility in complex organic syntheses (Surprenant & Lubell, 2006).
Synthesis of p-Aminobenzoic Acid Diamides : Agekyan and Mkryan (2015) conducted a study involving the reaction of carbamic acid derivatives with anesthesin, leading to the formation of p-aminobenzoic acid diamides. This research contributes to the understanding of the reactivity of carbamic acid derivatives in synthesis processes (Agekyan & Mkryan, 2015).
High-Performance Liquid Chromatography Applications : Gatti et al. (1990) used a derivative of carbamic acid as a fluorogenic labeling agent in high-performance liquid chromatography (HPLC) for the analysis of biologically important thiols. This demonstrates the compound's application in analytical chemistry for precise measurements and detections (Gatti et al., 1990).
Chemical Synthesis and Analysis
Synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic Acid : Le and Goodnow (2004) synthesized a specific carbamic acid derivative, which is indicative of the compound's versatility in creating complex chemical structures. This research adds to the understanding of carbamic acid derivatives' role in organic synthesis (Le & Goodnow, 2004).
X-Ray Powder Diffraction Data : Wang et al. (2017) reported on the x-ray powder diffraction data of a specific carbamic acid derivative, which is crucial for understanding its crystal structure and properties. This type of analysis is essential for material science and pharmaceutical applications (Wang et al., 2017).
Eigenschaften
Molekularformel |
C21H16N2O3 |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
(fluoren-9-ylideneamino) N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C21H16N2O3/c1-25-15-12-10-14(11-13-15)22-21(24)26-23-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-13H,1H3,(H,22,24) |
InChI-Schlüssel |
MCEKMHPPYCOROC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)ON=C2C3=CC=CC=C3C4=CC=CC=C42 |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)ON=C2C3=CC=CC=C3C4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




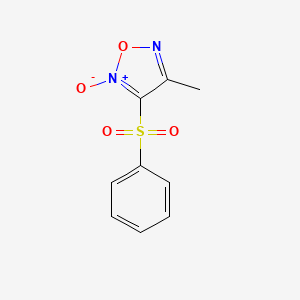
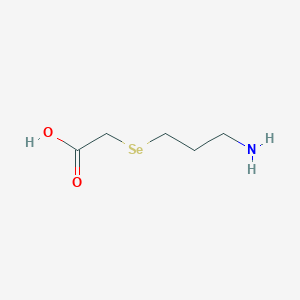


![N-[4-amino-6-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-3-methoxycyclohexyl]-2-(aminomethylideneamino)-N-methylacetamide](/img/structure/B1206293.png)
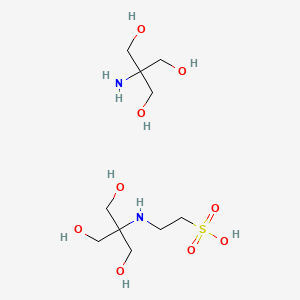
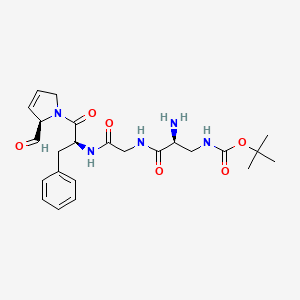
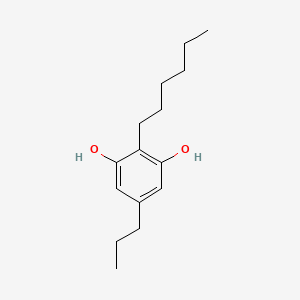
![N-[(4-methoxy-3-methylsulfanyl-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylamine](/img/structure/B1206300.png)
![4-[(3-Methylphenoxy)methyl]-2-phenyl-1,3,2-dioxaborolane](/img/structure/B1206301.png)
